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Compound of Interest

Compound Name: Diethyl trisulfide

Cat. No.: B1294429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral

data for diethyl trisulfide (C₄H₁₀S₃). Due to the limited availability of experimental nuclear

magnetic resonance (NMR) and infrared (IR) spectroscopy data in the public domain, this

document presents a combination of experimental mass spectrometry (MS) data and

computationally predicted NMR and IR spectral information. This guide is intended to serve as

a valuable resource for researchers and professionals engaged in the study and application of

organosulfur compounds.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of diethyl
trisulfide provides crucial information about its molecular weight and fragmentation pattern.

Data Presentation
The mass spectrum of diethyl trisulfide is characterized by a molecular ion peak and several

fragment ions. The key quantitative data is summarized in the table below.
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m/z Relative Intensity (%) Assignment

154 100 [M]⁺ (Molecular Ion)

125 20 [M - C₂H₅]⁺

93 40 [M - C₂H₅S]⁺

64 80 [S₂]⁺

61 50 [C₂H₅S]⁺

29 60 [C₂H₅]⁺

Data sourced from NIST

WebBook.[1]

Experimental Protocol
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A

gaseous sample of diethyl trisulfide was introduced into the ion source, where it was

bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the

formation of a positively charged molecular ion and various fragment ions. These ions were

then accelerated into a mass analyzer, which separated them based on their mass-to-charge

ratio. A detector recorded the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for diethyl trisulfide are not readily available. Therefore,

the following data is based on computational predictions, which can serve as a valuable guide

for the analysis of this compound.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of diethyl trisulfide is expected to show two signals

corresponding to the two chemically distinct types of protons.
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Predicted Chemical

Shift (δ) ppm
Multiplicity Integration Assignment

~ 2.9 Quartet 4H -S-S-CH₂-

~ 1.4 Triplet 6H -CH₃

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of diethyl trisulfide is expected to show two signals

corresponding to the two types of carbon atoms.

Predicted Chemical Shift (δ) ppm Assignment

~ 40 -S-S-CH₂-

~ 13 -CH₃

Protocol for Computational NMR Prediction
The prediction of NMR spectra for diethyl trisulfide can be performed using various

computational chemistry software packages. A general protocol involves the following steps:

Molecular Modeling: A 3D model of the diethyl trisulfide molecule is built.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation using methods such as Density Functional Theory (DFT) with a suitable basis

set (e.g., B3LYP/6-31G(d)).

NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are

calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.

Referencing: The calculated shielding tensors are converted to chemical shifts (δ) by

referencing them to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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Similar to NMR data, experimental IR data for diethyl trisulfide is not readily available. The

following table outlines the expected characteristic IR absorption bands based on the functional

groups present in the molecule.

Predicted IR Absorption Bands
Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Intensity

2970 - 2850 C-H stretch (alkane) Strong

1465 - 1450 C-H bend (CH₂) Medium

1380 - 1370 C-H bend (CH₃) Medium

700 - 600 C-S stretch Medium

500 - 400 S-S stretch Weak

Protocol for Computational IR Prediction
The vibrational frequencies of diethyl trisulfide can be predicted computationally using the

following protocol:

Molecular Modeling and Geometry Optimization: As with NMR prediction, the first step is to

build and optimize the 3D structure of the molecule.

Frequency Calculation: A frequency analysis is performed on the optimized geometry. This

calculation provides the vibrational modes and their corresponding frequencies.

Scaling: The calculated frequencies are often systematically higher than experimental

values. Therefore, they are typically scaled by an empirical scaling factor to provide a more

accurate prediction.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like diethyl trisulfide, integrating both experimental and computational

approaches.
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Caption: General workflow for the spectroscopic analysis of diethyl trisulfide.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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